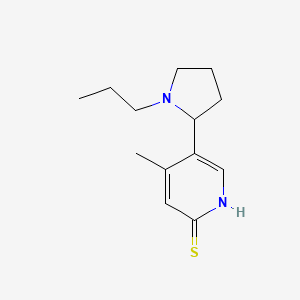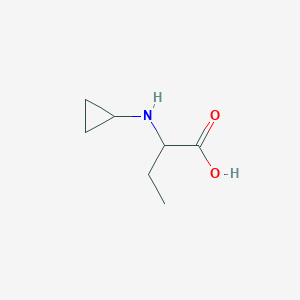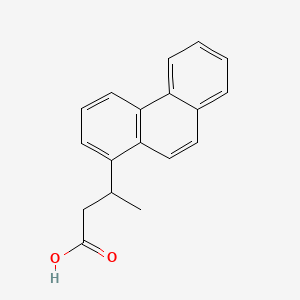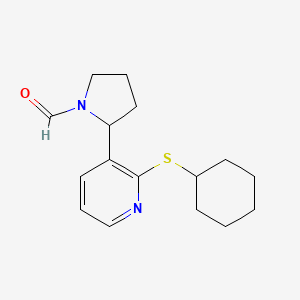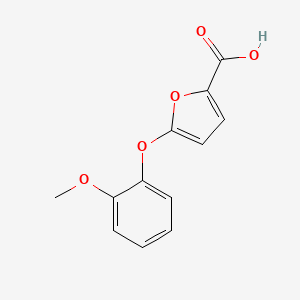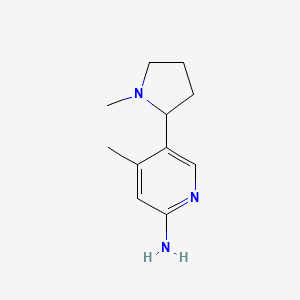
4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound that contains both pyridine and pyrrolidine ringsThe presence of the pyrrolidine ring enhances its pharmacophore space, contributing to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including Grignard reactions and reductive amination . The reaction conditions often involve the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, with the content of the levorotatory isomer being more than 70% . This high purity is crucial for its applications in various industries, including pharmaceuticals and electronic cigarettes .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound is prone to substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, acetic anhydride, and various organic solvents . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: The compound is used in the production of electronic cigarettes and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to efficiently explore the pharmacophore space, contributing to its biological activity . The compound’s stereochemistry and spatial orientation of substituents play a crucial role in its binding to enantioselective proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, used in medicinal chemistry.
Pyrrolidine-2,5-diones: These compounds have applications in drug discovery and development.
Uniqueness
4-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of pyridine and pyrrolidine rings, which enhances its pharmacophore space and biological activity . The compound’s stereochemistry and the presence of the methyl group further contribute to its distinct properties .
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-8-6-11(12)13-7-9(8)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3,(H2,12,13) |
InChI Key |
CCUMIOCGQWSRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate](/img/structure/B11815257.png)
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate](/img/structure/B11815263.png)
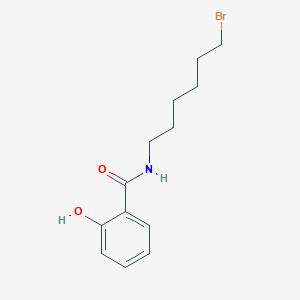


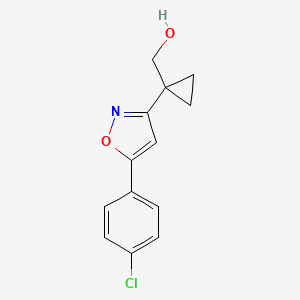
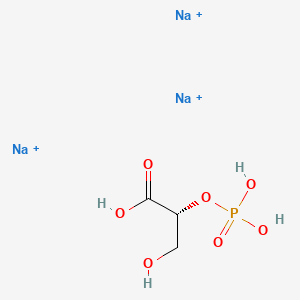
![[3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate](/img/structure/B11815276.png)
